1-[2-(2-Methoxy-4-methylphenoxy)ethyl]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Methoxy-4-methylphenoxy)ethyl]benzimidazole is an organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 1-[2-(2-Methoxy-4-methylphenoxy)ethyl]benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(2-Methoxy-4-methylphenoxy)ethyl]benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole nitrogen or the phenoxy group.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the methoxy or methylphenoxy groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler benzimidazole compounds.
Scientific Research Applications
1-[2-(2-Methoxy-4-methylphenoxy)ethyl]benzimidazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential antimicrobial and antiparasitic properties make it a candidate for studying new treatments for infections.
Medicine: The compound’s structure suggests it may have pharmacological activities, making it a subject of interest for drug development.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxy-4-methylphenoxy)ethyl]benzimidazole is likely related to its ability to interact with specific molecular targets and pathways. Benzimidazoles are known to inhibit microtubule formation, which is essential for cell division. This inhibition can lead to the disruption of cellular processes in microorganisms and cancer cells, making benzimidazoles effective as antiparasitic and anticancer agents .
Comparison with Similar Compounds
1-[2-(2-Methoxy-4-methylphenoxy)ethyl]benzimidazole can be compared with other benzimidazole derivatives, such as:
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic compound.
Thiabendazole: Known for its antifungal and antiparasitic properties.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
The uniqueness of this compound lies in its specific substituents, which may confer unique pharmacological properties and applications .
Properties
IUPAC Name |
1-[2-(2-methoxy-4-methylphenoxy)ethyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-8-16(17(11-13)20-2)21-10-9-19-12-18-14-5-3-4-6-15(14)19/h3-8,11-12H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIPOSQYDAYDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.